![molecular formula C21H23ClN2O4 B2830344 Phenyl 4-((5-chloro-2-methoxybenzamido)methyl)piperidine-1-carboxylate CAS No. 1234808-56-0](/img/structure/B2830344.png)
Phenyl 4-((5-chloro-2-methoxybenzamido)methyl)piperidine-1-carboxylate
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Overview
Description
Molecular Structure Analysis
The molecular structure of Phenyl 4-((5-chloro-2-methoxybenzamido)methyl)piperidine-1-carboxylate is complex, featuring a benzene ring bound to a piperidine ring . This structure is similar to the base structure for a variety of opioids, such as pethidine (meperidine), ketobemidone, alvimopan, loperamide, and diphenoxylate .Scientific Research Applications
- P4CMP has shown promise as a potential drug candidate due to its unique chemical structure. Researchers explore its interactions with biological targets, such as enzymes or receptors, to design novel pharmaceuticals. Investigating its binding affinity, pharmacokinetics, and toxicity profiles is crucial for drug development .
- P4CMP derivatives have demonstrated cytotoxic effects against cancer cells. Scientists investigate their mechanisms of action, selectivity, and potential synergies with existing chemotherapeutic agents. These compounds may inhibit tumor growth or metastasis, making them valuable in oncology research .
- P4CMP can serve as a building block for designing functional polymers. Researchers explore its incorporation into polymer chains, investigating properties like solubility, thermal stability, and mechanical strength. Applications include drug delivery systems, coatings, and biomaterials .
- P4CMP derivatives participate in various organic reactions. Researchers study their reactivity, selectivity, and catalytic potential. These compounds may act as catalysts or ligands in asymmetric synthesis, providing efficient routes to complex molecules .
- P4CMP-based fluorescent probes can selectively bind to specific biomolecules (e.g., proteins, nucleic acids). Researchers use them for cellular imaging, tracking cellular processes, and studying protein–protein interactions. Their photophysical properties make them valuable tools in molecular biology .
- P4CMP derivatives exhibit insecticidal and fungicidal properties. Scientists explore their efficacy against pests and pathogens, aiming for environmentally friendly alternatives to conventional pesticides. Understanding their mode of action and safety profiles is essential for agricultural applications .
Medicinal Chemistry and Drug Development
Anticancer Agents
Polymer Chemistry and Material Science
Organic Synthesis and Catalysis
Biochemical Probes and Imaging Agents
Agrochemicals and Pest Control
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit inhibitory activity for enzymes like ache and buche . These enzymes play crucial roles in neurotransmission, with AChE involved in terminating synaptic transmission and BuChE involved in hydrolyzing esters of choline-based compounds.
Mode of Action
It can be inferred that the compound likely interacts with its targets (such as ache and buche) to inhibit their activity . This inhibition could result in changes to neurotransmission processes.
properties
IUPAC Name |
phenyl 4-[[(5-chloro-2-methoxybenzoyl)amino]methyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN2O4/c1-27-19-8-7-16(22)13-18(19)20(25)23-14-15-9-11-24(12-10-15)21(26)28-17-5-3-2-4-6-17/h2-8,13,15H,9-12,14H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRTBNCGPFURIHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NCC2CCN(CC2)C(=O)OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Phenyl 4-((5-chloro-2-methoxybenzamido)methyl)piperidine-1-carboxylate |
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